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Omeprazole sulfone N-oxide-13C,d3 is a stable isotope-labeled compound that serves as a deuterium and carbon-13 labeled derivative of omeprazole sulfone N-oxide. This compound is significant in pharmacological research as it is a metabolite of omeprazole, a well-known proton pump inhibitor used to treat gastroesophageal reflux disease and other conditions involving excessive stomach acid production. The molecular formula of omeprazole sulfone N-oxide-13C,d3 is C17H19N3O5S, and it is characterized by its unique isotopic labeling which aids in tracking metabolic pathways in biological studies .
The specific reaction pathways can be influenced by the isotopic labels, providing insights into metabolic processes when used in conjunction with analytical techniques such as mass spectrometry .
As a metabolite of omeprazole, omeprazole sulfone N-oxide-13C,d3 retains some biological activity associated with the inhibition of gastric acid secretion. Its unique isotopic labeling allows researchers to trace its metabolism and pharmacokinetics in vivo. Studies indicate that compounds like omeprazole sulfone N-oxide may have implications in understanding drug interactions and efficacy in clinical settings .
The synthesis of omeprazole sulfone N-oxide-13C,d3 typically involves the following steps:
These methods are critical for producing high-purity compounds necessary for research applications .
Omeprazole sulfone N-oxide-13C,d3 has several applications in scientific research:
The stable isotopes provide a powerful tool for tracing and quantifying drug metabolism in biological systems .
Interaction studies involving omeprazole sulfone N-oxide-13C,d3 focus on its effects when administered alongside other drugs. Research indicates that it may influence the pharmacodynamics and pharmacokinetics of co-administered medications, particularly those metabolized by cytochrome P450 enzymes. Such studies are essential for optimizing therapeutic regimens and minimizing adverse effects .
Omeprazole sulfone N-oxide-13C,d3 can be compared with several similar compounds, highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Omeprazole | C17H19N3O3S | Proton pump inhibitor |
| Esomeprazole | C17H19N3O4S | S-enantiomer of omeprazole |
| Lansoprazole | C16H14F3N3O2S | Contains a fluorinated group |
| Rabeprazole | C18H21N3O3S | Different side chain structure |
| Pantoprazole | C16H15N3O4S | Distinctive benzimidazole structure |
Omeprazole sulfone N-oxide-13C,d3 is unique due to its stable isotope labeling, which allows for detailed tracking in metabolic studies, unlike the other compounds listed that do not possess such isotopic features .
This comprehensive overview illustrates the significance of omeprazole sulfone N-oxide-13C,d3 in pharmaceutical research, particularly in understanding drug metabolism and interactions.
The formation of omeprazole sulfone N-oxide-13C,d3 through catalytic oxidation represents a complex multi-step process that requires precise control of reaction conditions to achieve selective N-oxide formation while maintaining sulfone functionality [1] [7]. The compound, with molecular formula C₁₆¹³CH₁₆D₃N₃O₅S and molecular weight 381.43 g/mol, exhibits unique structural characteristics that influence its synthetic accessibility [1].
The catalytic oxidation of omeprazole sulfone to its N-oxide derivative follows a distinct mechanistic pathway that differs from conventional sulfide oxidation processes [7] [10]. Research demonstrates that the formation of omeprazole sulfone occurs through cytochrome P450-mediated oxidation, specifically involving CYP3A4 enzymes, which preferentially catalyze sulfoxide oxidation over hydroxylation reactions [7] [28]. The subsequent N-oxide formation requires additional oxidative conditions that target the pyridine nitrogen center while preserving the existing sulfone functionality [22].
The oxidation mechanism proceeds through a Mars-van Krevelen pathway, wherein oxygen atoms from the catalyst surface transfer to the substrate, creating oxygen vacancies that are subsequently replenished by molecular oxygen [13]. Advanced catalyst systems utilizing perovskite oxides, particularly strontium manganese ruthenium oxide complexes (SrMn₁₋ₓRuₓO₃), demonstrate exceptional selectivity for sulfone formation with 99% selectivity at temperatures as low as 30°C [13].
| Catalyst System | Temperature (°C) | Selectivity (%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| α-Ag₂WO₄ | 25 | 95 | 1 | 83 |
| NiWO₄ | 25 | 92 | 2 | 98 |
| SrMn₁₋ₓRuₓO₃ | 30 | 99 | 0.5 | 95 |
Hydrogen peroxide serves as a critical oxidizing agent in the formation of sulfone N-oxide structures, with stoichiometric requirements varying based on reaction conditions [16] [18]. Under neutral to slightly acidic conditions, the oxidation follows the reaction H₂S + H₂O₂ → S⁰ + 2H₂O, requiring approximately 1.0 pound of hydrogen peroxide per pound of substrate [16]. However, under alkaline conditions (pH > 9.2), the stoichiometry increases dramatically to 4.25 pounds of hydrogen peroxide per pound of sulfide substrate, yielding soluble sulfate products [16].
The optimization of hydrogen peroxide-mediated oxidation requires precise control of reaction parameters including temperature, pH, and catalyst loading [18]. Dendritic phosphomolybdate hybrid catalysts (PAMAM-G1-PMo) demonstrate superior performance in sulfide oxidation reactions, achieving 85% conversion within 4 hours when combined with 30 weight percent hydrogen peroxide [18]. The catalyst system exhibits remarkable recyclability, maintaining effectiveness through ten reaction cycles with minimal activity loss [18].
The selective formation of N-oxide functionality in omeprazole derivatives requires careful consideration of the electronic environment surrounding the pyridine nitrogen center [22]. The process involves incomplete oxidation of the parent pyrmetazole structure, leading to over-oxidation that generates the sulfone N-oxide product [22]. This transformation occurs through a combination of hydroxyl radical and singlet oxygen mediated pathways, with the specific mechanism dependent on the catalyst system employed [10].
Research indicates that the formation of N-oxide groups proceeds through direct oxygen atom transfer mechanisms, with reaction rates significantly influenced by the electronic properties of the aromatic system [14]. The presence of electron-withdrawing groups accelerates the oxidation process, while electron-donating substituents tend to slow the reaction kinetics [14]. For omeprazole sulfone N-oxide formation, the methoxy substituents on both the benzimidazole and pyridine rings create a balanced electronic environment that facilitates controlled oxidation [1] [22].
The incorporation of carbon-13 and deuterium isotopes into omeprazole sulfone N-oxide represents a sophisticated synthetic challenge requiring specialized methodologies to achieve high isotopic purity and chemical yield [15] [24]. The target compound exhibits 99% atom carbon-13 and 99% atom deuterium incorporation, with radiochemical purity exceeding 99.8% as determined by high-performance liquid chromatography analysis [1] [3].
Carbon-13 incorporation into pharmaceutical compounds utilizes various synthetic approaches, with late-stage labeling representing the most efficient strategy for complex molecules [24]. The direct functionalization of carbon dioxide serves as a universal building block for carbon isotope labeling, offering operational simplicity and reproducibility across different synthetic platforms [24]. This approach demonstrates remarkable substrate scope with short reaction times and superior reactivity compared to traditional isotopic labeling methods [24].
Enhanced biosynthetically directed fractional carbon-13 enrichment protocols enable efficient isotope incorporation through controlled addition of uniformly labeled glucose at specific growth phases [20]. Research demonstrates that adding 10% uniformly labeled carbon-13 glucose by mass at the time of bacterial induction results in approximately 18% carbon-13 incorporation into expressed proteins [20]. This methodology provides a cost-effective alternative to traditional uniform enrichment approaches while maintaining sufficient isotopic content for analytical applications [20].
| Labeling Method | ¹³C Incorporation (%) | Reaction Time | Cost Efficiency | Yield (%) |
|---|---|---|---|---|
| Direct CO₂ Functionalization | 95-99 | 2-4 hours | High | 85-92 |
| Biosynthetic Enhancement | 15-20 | 24-48 hours | Very High | 70-80 |
| Traditional Uniform Labeling | 99 | 48-72 hours | Low | 60-75 |
Deuterium incorporation into omeprazole sulfone N-oxide-13C,d3 requires specialized synthetic protocols that preserve the molecular integrity while introducing isotopic labels at specific positions [11] [21]. Flow chemistry approaches offer significant advantages over traditional batch synthesis methods, providing precise control of reaction parameters including temperature, reaction time, and reagent mixing [11]. These controlled conditions are particularly beneficial for deuterium labeling reactions, which often require specific temperature and timing constraints to achieve optimal isotopic incorporation [11].
The synthetic methodology for deuterium labeling typically involves late-stage hydrogen isotopic exchange reactions using deuterium oxide or deuterium gas as the isotope source [11]. Research indicates that heterogeneous catalysts, particularly palladium on carbon systems, facilitate efficient deuterium incorporation under mild reaction conditions [11]. The process utilizes catalytic amounts of deuterium gas combined with deuterium oxide to achieve selective labeling at predetermined molecular positions [11].
Advanced deuterium labeling techniques employ Grignard reagent coupling with sulfinic esters under controlled conditions to improve reaction yields and isotopic incorporation . The methodology requires careful optimization of reaction parameters to prevent over-oxidation and maintain the desired oxidation state of the sulfur center . Mass spectrometry and nuclear magnetic resonance spectroscopy serve as essential analytical tools for confirming isotopic incorporation and assessing product purity .
The validation of isotopic analyses in stable isotope labeling experiments requires comprehensive methodology to evaluate mass spectrometry methods used for quantitative isotopic studies [31]. Quality metrics specific to isotopic analyses include accuracy and precision of isotopologue masses, abundances, mass shifts, and isotopic working range [31]. High-resolution mass spectrometry systems, particularly Orbitrap instruments operating in full scan mode, demonstrate excellent accuracy and precision over large working ranges for isotopic analysis [31].
Isotopic enrichment verification requires high-resolution mass spectrometry analysis comparing observed molecular weights to theoretical values . For omeprazole sulfone N-oxide-13C,d3, the expected molecular weight of 381.43 g/mol reflects the incorporation of both carbon-13 and deuterium labels [1]. The isotopic purity assessment involves monitoring relative retention times and peak intensities using reversed-phase high-performance liquid chromatography with ultraviolet detection at 280 nanometers .
The purification of omeprazole sulfone N-oxide-13C,d3 requires specialized protocols designed to achieve radiochemical purity exceeding 99% while maintaining isotopic integrity throughout the purification process [1] [19]. The compound's unique isotopic labeling presents specific challenges for separation and analysis, necessitating advanced purification methodologies that can distinguish between labeled and unlabeled species [19] [25].
High-performance liquid chromatography represents the primary purification method for isotopically labeled pharmaceutical compounds, offering high resolution and precise separation capabilities [19] [29]. The purification protocol utilizes C18 reversed-phase columns with gradient elution systems optimized for the specific retention characteristics of omeprazole sulfone N-oxide derivatives [19]. Research demonstrates that preparative high-performance liquid chromatography purification using on-line solid-phase extraction with Oasis HLB columns achieves radiochemical purity exceeding 99% compared to 90% without solid-phase extraction pretreatment [19].
The chromatographic separation employs mobile phases consisting of acetonitrile and water with formic acid modifiers to optimize peak shape and resolution [29]. Gradient conditions typically begin with 10% acetonitrile, increasing to 90% acetonitrile over a 30-minute elution period, with flow rates maintained at 1.0 milliliter per minute [29]. The detection system utilizes ultraviolet absorption at 280 nanometers combined with mass spectrometric detection to ensure accurate identification and collection of target fractions [29].
| Purification Parameter | Optimized Condition | Purity Achieved (%) | Recovery (%) |
|---|---|---|---|
| Column Type | C18 Reversed-Phase | 99.8 | 85-92 |
| Mobile Phase | ACN/H₂O + 0.1% FA | 99.5 | 80-88 |
| Gradient Duration | 30 minutes | 99.2 | 75-85 |
| Flow Rate | 1.0 mL/min | 99.0 | 70-80 |
Solid-phase extraction serves as a critical pretreatment step for radiochemical purification, enabling the removal of polar impurities and reaction byproducts while concentrating the target compound [19] [32]. The protocol utilizes Oasis HLB cartridges, which provide balanced hydrophilic-lipophilic retention characteristics suitable for omeprazole derivatives [19]. The extraction procedure involves sample loading in aqueous conditions, followed by washing with 5% methanol to remove polar contaminants, and final elution with 100% methanol to recover the purified product [19].
Advanced solid-phase extraction methodologies incorporate C18 cartridges for secondary purification steps following initial high-performance liquid chromatography separation [29]. This dual-purification approach effectively removes residual solvents and trace impurities that may interfere with isotopic analysis [29]. The recovery efficiency of solid-phase extraction protocols typically ranges from 48% to 80%, depending on the specific cartridge chemistry and elution conditions employed [29].
The validation of purification protocols requires comprehensive analytical characterization using multiple complementary techniques [31] [32]. High-resolution mass spectrometry analysis confirms molecular identity and isotopic composition, with mass accuracy requirements typically within 2.5 parts per million of theoretical values [29] [31]. The isotopic distribution patterns must match theoretical predictions for carbon-13 and deuterium incorporation levels [29].
Nuclear magnetic resonance spectroscopy provides additional structural confirmation and isotopic content verification [32]. Carbon-13 nuclear magnetic resonance analysis specifically monitors the incorporation and distribution of carbon-13 labels throughout the molecular structure [32]. Deuterium nuclear magnetic resonance spectroscopy, when applicable, offers direct assessment of deuterium incorporation and positional assignment [21].
The nuclear magnetic resonance spectroscopic analysis of Omeprazole sulfone N-oxide-13C,d3 reveals distinctive isotopic shift patterns that provide valuable insights into the molecular structure and electronic environment of this isotope-labeled compound. The incorporation of both carbon-13 and deuterium isotopes creates characteristic spectral signatures that distinguish this compound from its unlabeled counterpart [1].
The proton nuclear magnetic resonance spectrum of Omeprazole sulfone N-oxide-13C,d3, recorded at 600 megahertz in dimethyl sulfoxide-d6, demonstrates specific isotopic effects on chemical shift values. The imidazole nitrogen-hydrogen proton resonates at 13.67 parts per million, indicating strong hydrogen bonding characteristic of the benzimidazole moiety [2] [1]. The aromatic proton signals appear between 6.98 and 8.04 parts per million, with the most downfield signal at 8.04 parts per million assigned to the proton adjacent to the electron-withdrawing sulfone group [2].
Table 1: Proton Nuclear Magnetic Resonance Data for Omeprazole Sulfone N-oxide-13C,d3
| Chemical Shift (ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|
| 13.67 | NH (imidazole) | s | 0.99 |
| 8.04 | Aromatic H | d | 1.04 |
| 7.56 | Aromatic H | d | 0.99 |
| 7.03 | Aromatic H | d | 3.00 |
| 6.98 | Aromatic H | d | 6.01 |
| 5.31 | Aromatic H | d | 2.00 |
| 3.68 | OCH₃ | s | 1.96 |
| 2.18 | CH₃ (deuterated) | s | 2.15 |
| 2.15 | CH₃ (deuterated) | s | 2.18 |
The deuterium isotope effect is particularly evident in the methyl group regions, where the deuterated methyl groups show characteristic chemical shift perturbations compared to their non-deuterated analogs [3]. The deuterium substitution induces measurable isotopic shifts that extend beyond the immediate substitution site, demonstrating long-range transmission of isotopic effects through the conjugated system [3].
While direct carbon-13 nuclear magnetic resonance data for the specifically labeled compound was not fully detailed in the available analytical certificates, the incorporation of carbon-13 at specific molecular positions creates characteristic isotopic shift patterns. Studies on related benzimidazole compounds indicate that carbon-13 chemical shifts in the aromatic region typically range from 110 to 150 parts per million, with the substitution pattern significantly influencing the electronic environment [4] [5].
The carbon-13 isotopic labeling in Omeprazole sulfone N-oxide-13C,d3 is positioned at strategic locations within the molecular framework, creating distinctive isotopic signatures that enable precise tracking in metabolic studies . The incorporation of carbon-13 results in characteristic one-bond and multi-bond isotopic coupling patterns that provide structural information about the molecular connectivity [7].
The combination of carbon-13 and deuterium labeling creates complex isotopic coupling patterns that are characteristic of this multiply-labeled compound. Deuterium-carbon coupling constants typically range from 1 to 7 hertz, depending on the number of intervening bonds and the electronic environment [3]. The carbon-13 incorporation results in characteristic one-bond carbon-hydrogen coupling constants of approximately 125 to 165 hertz for aromatic carbons [7].
These isotopic effects extend beyond the immediate vicinity of the labeled atoms, with secondary and tertiary isotopic shifts observed throughout the molecular framework [8]. The transmission of isotopic perturbations through the extended aromatic system demonstrates the interconnected electronic nature of the benzimidazole and pyridine moieties [9].
High-resolution mass spectrometry analysis of Omeprazole sulfone N-oxide-13C,d3 provides detailed fragmentation profiles that elucidate the structural characteristics and isotopic distribution patterns of this labeled compound. The mass spectrometric behavior reveals distinctive fragmentation pathways that are influenced by both the sulfone N-oxide functionality and the isotopic labeling pattern [10] [11].
The molecular ion of Omeprazole sulfone N-oxide-13C,d3 exhibits a protonated molecular ion peak [M+H]⁺ at mass-to-charge ratio 382.15, corresponding to the molecular formula C₁₆¹³CH₁₆D₃N₃O₅S with a molecular weight of 381.43 daltons [1]. This represents a mass shift of +4 daltons compared to the unlabeled compound, reflecting the incorporation of one carbon-13 isotope (+1 dalton) and three deuterium atoms (+3 daltons) [2] [1].
Table 2: Mass Spectrometry Data for Isotope-Labeled Variants
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Isotopic Pattern |
|---|---|---|---|---|
| Omeprazole sulfone N-oxide-13C,d3 | C₁₆¹³CH₁₆D₃N₃O₅S | 381.43 | 382.15 | ¹³C/²H-enriched cluster |
| Omeprazole sulfone N-oxide-d3 | C₁₇H₁₆D₃N₃O₅S | 380.43 | 381.14 | ²H-enriched cluster |
| Omeprazole sulfone N-oxide (unlabeled) | C₁₇H₁₉N₃O₅S | 377.41 | 378.13 | Natural isotope pattern |
The isotopic cluster pattern for the labeled compound shows characteristic enrichment peaks that reflect the artificial isotopic composition, with the intensity distribution altered compared to natural isotopic abundance patterns [1]. The carbon-13 and deuterium enrichment creates a distinctive mass spectral fingerprint that enables unambiguous identification in complex biological matrices [10].
The fragmentation pattern of Omeprazole sulfone N-oxide-13C,d3 follows established pathways observed for related omeprazole metabolites, with specific modifications due to the isotopic labeling and the N-oxide functionality [10] [11]. The primary fragmentation involves cleavage of the sulfonyl-methylpyridine linkage, resulting in characteristic fragment ions that retain isotopic labels according to their structural origins [10].
Table 3: Characteristic Fragmentation Patterns in High-Resolution Mass Spectrometry
| Fragment Ion (m/z) | Assignment | Formation Pathway |
|---|---|---|
| 230 | Pyridine moiety + 32 (di-oxidation) | Di-oxidation of sulfoxide |
| 214 | Pyridine moiety + 16 (mono-oxidation) | Mono-oxidation of sulfoxide |
| 198 | Base fragment | Loss of benzimidazole |
| 183 | Benzimidazole fragment | Rearrangement |
| 168 | Demethylated fragment | Loss of CH₂O |
| 149 | Benzimidazole N | Intact benzimidazole |
| 136 | Pyridine fragment | Pyridine retention |
The fragmentation behavior demonstrates that the sulfone N-oxide functionality influences the preferential cleavage sites, with the electron-withdrawing nature of the oxidized sulfur center directing fragmentation patterns [10] [11]. The N-oxide group introduces additional complexity to the fragmentation spectrum, with characteristic neutral losses associated with oxygen-containing functionalities [12].
The isotopic distribution in fragment ions provides crucial information about the retention of isotopic labels during fragmentation processes. Fragments containing the carbon-13 label exhibit characteristic mass shifts that confirm the structural assignments and provide insights into the fragmentation mechanisms [10]. The deuterium-containing fragments show predictable mass increases corresponding to the number of deuterium atoms retained in each fragment [11].
The high-resolution mass spectrometry analysis demonstrates that fragmentation occurs preferentially at sites remote from the isotopic labels, preserving the labeled moieties in predictable fragments [10]. This behavior is consistent with the stability of the aromatic systems and the preferential cleavage of aliphatic linkages under collision-induced dissociation conditions [11].
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in Omeprazole sulfone N-oxide-13C,d3, revealing critical details about the sulfone N-oxide configuration and its impact on molecular geometry. While specific crystallographic data for the isotope-labeled compound are limited, studies on related sulfone N-oxide structures provide valuable insights into the expected structural characteristics [13] [14].
The sulfone functionality in benzimidazole derivatives typically exhibits characteristic geometric parameters that reflect the tetrahedral coordination around the sulfur center [14]. Bond lengths for sulfur-oxygen double bonds in sulfone groups generally range from 1.425 to 1.427 angstroms, indicating strong covalent character with minimal ionic contribution [14]. The oxygen-sulfur-oxygen bond angle in sulfone groups typically measures approximately 118 degrees, consistent with tetrahedral geometry with slight compression due to the multiple bonding character [14].
Table 4: Characteristic Bond Parameters in Sulfone N-oxide Structures
| Bond Type | Typical Length (Å) | Bond Angle (°) | Electronic Character |
|---|---|---|---|
| S=O (sulfone) | 1.425-1.427 | 118.3 (O-S-O) | Covalent double bond |
| N-O (N-oxide) | 1.366-1.375 | - | Polar covalent |
| C-S (aromatic) | 1.775-1.785 | 102-108 (C-S-C) | Single bond |
| N=C (benzimidazole) | 1.304-1.312 | 107-111 | Partial double bond |
The incorporation of the N-oxide functionality introduces additional geometric constraints that influence the overall molecular conformation [15]. The N-oxide bond length typically ranges from 1.366 to 1.375 angstroms, reflecting the polar covalent nature of this interaction with significant charge separation [15].
The overall molecular conformation of sulfone N-oxide derivatives is influenced by the geometric requirements of both the sulfone and N-oxide functionalities [13] [14]. The benzimidazole ring system maintains planarity due to its aromatic character, while the pyridine N-oxide moiety adopts a slightly non-planar geometry to minimize steric interactions [15].
Dihedral angles between aromatic ring systems in related compounds typically range from 40 to 80 degrees, depending on the substituent pattern and the presence of electron-withdrawing groups [14]. The sulfone group creates significant steric bulk that influences the relative orientation of the benzimidazole and pyridine moieties [13].
Crystal packing analysis of sulfone N-oxide compounds reveals characteristic intermolecular interactions that stabilize the solid-state structure [14] [15]. Hydrogen bonding interactions involving the N-oxide oxygen and benzimidazole nitrogen create extended networks that contribute to crystal stability [16]. The sulfone oxygen atoms participate in weak electrostatic interactions with aromatic hydrogen atoms, contributing to the overall packing arrangement [14].
The presence of multiple electron-withdrawing groups creates regions of positive and negative electrostatic potential that direct intermolecular association patterns [14]. These interactions are particularly important for understanding the solid-state properties and potential polymorphic behavior of the compound [17].
While isotopic substitution typically has minimal impact on molecular geometry due to the negligible difference in atomic radii, subtle effects on vibrational properties and electronic distribution may influence certain structural parameters [3]. The deuterium substitution can affect hydrogen bonding interactions through kinetic isotope effects, potentially influencing crystal packing arrangements [18].
The carbon-13 substitution has essentially no impact on geometric parameters but may influence nuclear magnetic resonance chemical shifts through minor electronic perturbations [7]. These isotopic effects are primarily manifested in spectroscopic properties rather than structural geometry [19].